methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate
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Overview
Description
methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of reagents such as phosphorus pentasulfide and methylene chloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like methylene chloride, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of key biological pathways. For example, it may interact with topoisomerase II, resulting in DNA double-strand breaks and cell death . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
methyl 2-(2,4-dimethylbenzamido)-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Known for its MAO-B inhibitory activity.
Benzo[d]thiazol-2-ylamine: Exhibits antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 2-[(2,4-dimethylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-10-4-6-13(11(2)8-10)16(21)20-18-19-14-7-5-12(17(22)23-3)9-15(14)24-18/h4-9H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIVEWYLBGTMLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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